Hafnium tetrabromide

Descripción general

Descripción

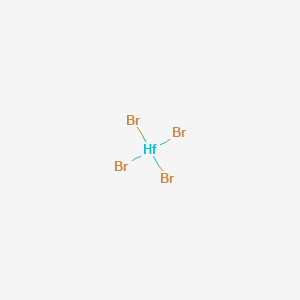

Hafnium tetrabromide is an inorganic compound with the chemical formula HfBr₄. It is the most common bromide of hafnium and appears as a colorless, diamagnetic, moisture-sensitive solid that sublimes in vacuum . The compound features tetrahedral hafnium centers and is structurally similar to zirconium tetrabromide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hafnium tetrabromide can be synthesized by reacting hafnium metal with bromine gas. The reaction is typically carried out at elevated temperatures to ensure complete conversion:

Hf+2Br2→HfBr4

Another method involves the reaction of hafnium with molten metal halides, such as bromides, under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the direct bromination of hafnium metal. The process is conducted in a controlled environment to prevent contamination and ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Hafnium tetrabromide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hafnium dioxide (HfO₂).

Reduction: It can be reduced to elemental hafnium using reducing agents such as hydrogen gas.

Substitution: this compound can participate in substitution reactions where bromide ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures.

Reduction: Hydrogen gas or other reducing agents at elevated temperatures.

Substitution: Various ligands in the presence of suitable solvents and catalysts.

Major Products Formed:

Oxidation: Hafnium dioxide (HfO₂).

Reduction: Elemental hafnium (Hf).

Substitution: Hafnium compounds with different ligands depending on the substituent used.

Aplicaciones Científicas De Investigación

Precursor for Hafnium-Based Materials

HfBr₄ is primarily utilized as a precursor in the synthesis of hafnium-based materials. These materials exhibit unique electrical, thermal, and mechanical properties, making them suitable for advanced applications:

- Solid-State Ionic Conductors : HfBr₄ has potential applications in solid-state ionic conductors due to its ionic conductivity properties. These materials are critical for energy storage and conversion technologies.

- Doping with Lanthanides : The compound can be used to synthesize hafnium materials doped with lanthanide elements. Lanthanides possess unique optical and magnetic properties, essential for applications in photonics and magnetic devices.

Chemical Vapor Deposition (CVD)

Hafnium tetrabromide is employed in chemical vapor deposition processes to create thin films of hafnium oxide (HfO₂) or hafnium silicates. These films are crucial for:

- Semiconductor Devices : HfO₂ is widely used as a high-k dielectric material in modern semiconductor devices, improving performance and reducing leakage currents.

Research in High-Temperature Applications

Due to its thermal stability, HfBr₄ is investigated for potential applications in high-temperature environments. Its ability to form stable complexes under specific conditions makes it valuable in:

- Refractory Materials : Hafnium compounds are explored as components in refractory materials that can withstand extreme temperatures.

Case Study 1: Synthesis of Hafnium Oxide Thin Films

A study investigated the use of HfBr₄ in CVD processes to produce hafnium oxide thin films. The research demonstrated that films deposited using HfBr₄ exhibited superior electrical characteristics compared to those produced from other hafnium sources like hafnium tetrachloride (HfCl₄). The findings highlighted the importance of precursor choice in optimizing film quality for semiconductor applications.

Case Study 2: Ionic Conductivity Research

Research focused on the ionic conductivity of hafnium-based solid electrolytes synthesized from HfBr₄ showed promising results for use in solid oxide fuel cells (SOFCs). The study revealed that doping with lanthanides enhanced ionic transport properties, making these materials suitable candidates for energy conversion technologies.

Comparative Properties of Hafnium Compounds

| Compound | Formula | Unique Characteristics |

|---|---|---|

| This compound | HfBr₄ | Moisture-sensitive; precursor for hafnium-based materials |

| Hafnium Tetrachloride | HfCl₄ | More stable; used in CVD processes |

| Zirconium Tetrabromide | ZrBr₄ | Similar structure; used in similar applications |

| Hafnium Oxide | HfO₂ | High-k dielectric; critical for modern semiconductor devices |

Mecanismo De Acción

The mechanism of action of hafnium tetrabromide involves its ability to act as a source of hafnium ions. In chemical reactions, this compound dissociates to release hafnium ions, which then participate in various reactions. The molecular targets and pathways depend on the specific reaction and the reagents involved .

Comparación Con Compuestos Similares

- Hafnium tetrachloride (HfCl₄)

- Hafnium tetraiodide (HfI₄)

- Zirconium tetrabromide (ZrBr₄)

Hafnium tetrabromide stands out due to its specific reactivity with bromine and its applications in the synthesis of hafnium-based materials .

Actividad Biológica

Hafnium tetrabromide (HfBr) is an inorganic compound of hafnium, notable for its unique chemical properties and potential applications in various fields, including materials science and medicine. This article focuses on the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

This compound is a colorless, diamagnetic solid that is sensitive to moisture. It sublimates under vacuum and adopts a tetrahedral structure similar to zirconium tetrabromide. Its molecular weight is 498.11 g/mol, and it has a melting point of 424 °C .

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | HfBr |

| Molecular Weight | 498.11 g/mol |

| Appearance | Colorless solid |

| Melting Point | 424 °C |

| Solubility | Moisture-sensitive |

Toxicological Profile

Research indicates that hafnium compounds, including this compound, generally exhibit low biological activity. Hafnium itself is not recognized as an essential element for biological systems, and its compounds are primarily studied for their potential toxicological effects rather than beneficial biological activities .

The NIOSH occupational exposure banding process categorizes this compound as a hazardous substance with specific endpoints for toxicity, including skin corrosion and irritation, respiratory sensitization, and potential genotoxic effects .

Case Studies and Research Findings

- Toxicity Studies : A study highlighted the acute toxicity of hafnium compounds in laboratory settings, indicating that exposure can lead to skin and respiratory issues. The study emphasized the need for protective measures when handling these compounds in industrial applications .

- Biomedical Applications : Despite its limited biological activity, hafnium compounds have been explored for their applications in radiotherapy. Functionalized hafnium oxide nanoparticles (NBTXR3) have shown promise in enhancing the effectiveness of radiotherapy by improving tumor targeting and imaging capabilities .

- Nanoparticle Research : Recent investigations into hafnium-based nanoparticles suggest their utility in cancer diagnostics and treatment. These nanoparticles can act as contrast agents in imaging techniques due to their unique electronic properties, thereby facilitating better visualization of tumors during medical procedures .

Table 2: Summary of Biological Studies on this compound

| Study Focus | Findings |

|---|---|

| Toxicity Assessment | Low biological activity; potential irritant |

| Radiotherapy Applications | Enhances effectiveness of radiation treatment |

| Nanoparticle Imaging Techniques | Useful as contrast agents in cancer imaging |

Propiedades

IUPAC Name |

tetrabromohafnium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BrH.Hf/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEFWFYISQGDKK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Hf](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfBr4, Br4Hf | |

| Record name | hafnium(IV) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hafnium(IV)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065628 | |

| Record name | Hafnium bromide (HfBr4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13777-22-5 | |

| Record name | Hafnium bromide (HfBr4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13777-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hafnium bromide (HfBr4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013777225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium bromide (HfBr4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium bromide (HfBr4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.